2-amino-N-methoxy-N-methylbenzamide
Description
Contextualization within Benzamide (B126) Derivative Chemistry
2-amino-N-methoxy-N-methylbenzamide is a notable compound within the expansive class of benzamide derivatives. Benzamides, characterized by a benzene (B151609) ring attached to an amide functional group, are significant scaffolds in medicinal chemistry and materials science. The subject compound is a substituted benzamide, featuring an amino group (-NH2) at the ortho-position of the benzene ring and a Weinreb amide functionality. This specific arrangement of functional groups imparts unique chemical reactivity and potential for diverse applications. The amino group can act as a nucleophile or a directing group in various chemical transformations, while the N-methoxy-N-methylamide (Weinreb amide) moiety is a key functional group for the synthesis of ketones and aldehydes. acs.orgumich.eduwikipedia.org Benzamide derivatives are widely studied for their potential biological activities. evitachem.comresearchgate.netacs.orgnih.gov
Significance in Organic Synthesis and Chemical Methodology Development
The primary significance of this compound in organic synthesis lies in its role as a versatile building block. The Weinreb amide portion of the molecule is particularly valuable. It allows for the controlled addition of organometallic reagents (like Grignard or organolithium reagents) to form ketones in high yields, avoiding the common side reaction of over-addition to form tertiary alcohols, which can occur with other carboxylic acid derivatives. acs.orgumich.eduwikipedia.org This is attributed to the formation of a stable chelated tetrahedral intermediate. acs.orgwikipedia.org
Furthermore, the amino group on the aromatic ring can be utilized for further functionalization, such as in cyclization reactions to form heterocyclic compounds or in acylation reactions. evitachem.com The presence of both the amino group and the Weinreb amide allows for sequential and regioselective reactions, making it a powerful tool in the multi-step synthesis of complex organic molecules.
Historical Development of Research on N-Methoxy-N-methylbenzamides
The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, was a significant advancement in organic synthesis. The foundational work was reported by Steven M. Weinreb and Steven Nahm in 1981. wikipedia.orgorientjchem.org They introduced this class of amides as effective acylating agents for the synthesis of ketones and aldehydes. wikipedia.org The key innovation was the use of N,O-dimethylhydroxylamine to form the stable amide, which could then react cleanly with organometallic reagents. wikipedia.orgorientjchem.org
Initially, the synthesis involved the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. acs.org Over the years, numerous methods have been developed for the preparation of Weinreb amides from various starting materials, including carboxylic acids, esters, and lactones, using a variety of coupling reagents. acs.orgorientjchem.orgorientjchem.org The reliability and high yields associated with the Weinreb ketone synthesis have led to its widespread adoption in the synthesis of natural products and other complex molecules. wikipedia.org
Current Research Landscape and Emerging Themes
Current research involving N-methoxy-N-methylbenzamides, including this compound, continues to expand. A significant area of focus is the development of more efficient and environmentally friendly synthetic methods for their preparation. sioc-journal.cn This includes one-pot syntheses and the use of novel catalysts to improve yields and reduce reaction times. sioc-journal.cn
Another emerging theme is the application of these compounds in the synthesis of biologically active molecules and pharmaceuticals. evitachem.comresearchgate.netnih.gov The benzamide scaffold is a common feature in many drugs, and the ability to precisely install various substituents using the Weinreb amide functionality is highly advantageous. Researchers are exploring the use of this compound and its derivatives as key intermediates in the synthesis of compounds with potential therapeutic applications. evitachem.com The amino group, in particular, can be a handle for introducing pharmacophoric elements or for modifying the physicochemical properties of the final molecule.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 133776-41-7 |
| Purity | 95% |
| Smiles | O=C(N(OC)C)C1=CC=CC=C1N |
Table generated from data in achemblock.com
Synthesis Methods for N-Methoxy-N-methylamides (Weinreb Amides)
| Starting Material | Reagent(s) | Reference |
| Acid Chloride | N,O-dimethylhydroxylamine hydrochloride, pyridine | acs.org |
| Carboxylic Acid | N,O-dimethylhydroxylamine, coupling reagents (e.g., BOP, DCC) | acs.org |
| Carboxylic Acid | Bis(methoxyethyl)aminotrifluorsulfur (Deoxo-Fluor reagent) | acs.org |
| Carboxylic Acids, Acid Chlorides, Esters | Organometallic reagents | orientjchem.org |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUVVAYNHOONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453391 | |
| Record name | 2-amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133776-41-7 | |
| Record name | 2-amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 2-amino-N-methoxy-N-methylbenzamide
The synthesis of this compound is primarily achieved through two well-established routes: amidation reactions coupled with precursor conversion and functional group interconversions on the benzene (B151609) ring.
Amidation Reactions and Precursor Conversion
A common approach to synthesizing this compound involves the amidation of a suitable carboxylic acid derivative. This process typically starts with a precursor like 2-aminobenzoic acid, which is then activated to facilitate the reaction with N,O-dimethylhydroxylamine or its salt.
One documented method begins with 2-amino-3-methylbenzoic acid. sioc-journal.cn This starting material is first treated with bis(trichloromethyl) carbonate to form an intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. sioc-journal.cn This intermediate subsequently undergoes aminolysis with an aqueous solution of methylamine (B109427) to yield 2-amino-N,3-dimethylbenzamide. sioc-journal.cn Although this specific example leads to a different final product, the underlying principle of activating the carboxylic acid and then reacting it with an amine is a cornerstone of benzamide (B126) synthesis.
Another pathway utilizes isatoic anhydride (B1165640) as the starting material. google.com This is reacted with a methylamine solution to form 2-amino-N-methylbenzamide. google.com This intermediate can then be further modified to achieve the desired final product. The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) is also prevalent in amide bond formation, as it facilitates the reaction between a carboxylic acid and an amine under mild conditions. masterorganicchemistry.com
The table below summarizes key starting materials and the resulting benzamide derivatives from various synthetic routes.
| Starting Material | Reagents | Resulting Benzamide Derivative |
| 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, aqueous methylamine | 2-amino-N,3-dimethylbenzamide sioc-journal.cn |
| Isatoic anhydride | Methylamine solution | 2-amino-N-methylbenzamide google.com |
| Carboxylic Acids | Amines, DCC | Amides masterorganicchemistry.com |
Functional Group Interconversions on the Benzene Ring
Functional group interconversions on the benzene ring provide an alternative strategy for the synthesis of this compound. This can involve the introduction or modification of substituents on a pre-existing benzamide core.
For instance, a nitro-substituted benzamide can be reduced to the corresponding amino-benzamide. A common method involves the hydrogenation of a nitro group using a catalyst like palladium on carbon (Pd/C). researchgate.net This approach is considered environmentally friendly compared to traditional methods that use iron powder, which generates significant waste. researchgate.net
Halogenation of the benzene ring is another key functional group interconversion. For example, 2-amino-N,3-dimethylbenzamide can be halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce a halogen atom at the 5-position of the benzene ring. sioc-journal.cn This demonstrates the feasibility of modifying the aromatic ring after the formation of the amide bond.
The following table outlines various functional group interconversions relevant to the synthesis of substituted benzamides.
| Starting Functional Group | Reagents/Reaction | Resulting Functional Group | Reference |
| Nitro | Pd/C, H₂ | Amino | researchgate.net |
| Hydrogen (on aromatic ring) | NCS, NBS, or NIS | Halogen | sioc-journal.cn |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Activation-Free Methodologies
Traditional amide synthesis often requires the use of activating agents to enhance the reactivity of the carboxylic acid. researchgate.net However, these reagents can be wasteful and generate byproducts that are difficult to remove. researchgate.net Activation-free methodologies aim to circumvent the need for these stoichiometric activators. While direct catalytic amidation of carboxylic acids with amines is thermodynamically challenging, research is ongoing to develop efficient catalytic systems for this transformation. nih.gov
Enzymatic Catalysis in Benzamide Formation
Enzymatic catalysis offers a highly selective and environmentally benign alternative for amide bond formation. acs.orgmanchester.ac.uk Enzymes can operate under mild reaction conditions in aqueous media, reducing the need for harsh solvents and reagents. acs.org Nitrile hydratase enzymes, for example, can be used in conjunction with chemocatalysts in a one-pot system to construct amide bonds. manchester.ac.uk This chemoenzymatic approach provides a novel disconnection for amide synthesis, often eliminating the need for protecting groups and allowing for the synthesis of complex amides under green conditions. manchester.ac.uk Amide Bond Synthetases (ABSs) are another class of enzymes that catalyze both the activation of the carboxylic acid and the subsequent amidation in a single active site. acs.org
The table below highlights some green chemistry approaches in benzamide synthesis.
| Green Chemistry Approach | Key Features | Advantages |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. sioc-journal.cnsioc-journal.cn | Shorter reaction times, higher yields, simpler work-up. sioc-journal.cnsioc-journal.cn |
| Enzymatic Catalysis | Use of enzymes like nitrile hydratase or Amide Bond Synthetases. acs.orgmanchester.ac.uk | Mild reaction conditions, high selectivity, reduced waste. acs.org |
Microwave-Assisted Synthesis of Benzamide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. In the context of benzamide derivatives, microwave irradiation can significantly reduce reaction times. For instance, the synthesis of various heterocyclic compounds, a class that includes many benzamide derivatives, has been shown to benefit from microwave assistance. nih.govclockss.org
| Reaction Type | Key Reagents | Microwave Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| N,N′-disubstituted formamidine (B1211174) synthesis | Aminotriazoles, Propylamine | Not specified | 10 min | nih.gov |
| Thiazolo[3,2-a]pyrimidine synthesis (one-pot) | 2-aminothiazole, Aldehyde, Ethyl acetoacetate | 100-450 W | Not specified | clockss.org |
| Aminomethylation of 2-pyridones | Preformed iminium salts | Not specified | Not specified | nih.gov |
Synthesis of Analogues and Derivatives of this compound
The structural framework of this compound allows for extensive modification at two primary sites: the benzene ring and the amide moiety. These modifications are key to developing analogues with tailored properties.
Substituting the benzene ring of the benzamide scaffold is a common strategy to modulate the molecule's properties. Various substituents can be introduced onto the aromatic ring to influence its electronic and steric characteristics.
For example, a process has been developed for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a derivative of interest for industrial applications. google.comwipo.int This demonstrates the targeted introduction of both halogen (chloro) and alkyl (methyl) groups onto the benzamide ring. Research into a series of substituted 2-amino-N-phenylbenzamides has shown that the introduction of a chloro group at the 5-position can enhance the biological activity of the compounds. researchgate.net The synthesis of novel benzamide derivatives often involves starting with a substituted aminopyrimidine, which is then coupled with a substituted benzoic acid, showcasing the versatility of building complex molecules from functionalized precursors. zkginternational.com The lipophilic properties of substituted benzamides can be finely tuned by the nature and position of substituents on the aromatic ring, which is a critical consideration in drug design. nih.gov
| Base Compound | Substituent(s) | Position(s) | Resulting Analogue | Reference |
|---|---|---|---|---|
| 2-amino-N,N-dimethylbenzamide | Chloro, Methyl | 5, 3 | 2-amino-5-chloro-N,3-dimethylbenzamide | google.com |
| 2-amino-N-phenylbenzamide | Chloro | 5 | 2-amino-5-chloro-N-phenylbenzamide | researchgate.net |
| 2-amino-N-phenylbenzamide | Chloro, sec-Butyl | 5 (on benzamide), 4 (on N-phenyl) | 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | researchgate.net |
The N-methoxy-N-methylamide group, also known as a Weinreb amide, is a key feature of the title compound. However, this moiety can be readily modified to produce a wide array of derivatives. For instance, instead of the N-methoxy-N-methylamine, other amines can be used to form different amides.
Studies have explored the synthesis of N-phenylbenzamides and N-[(2-pyrrolidinyl)methyl]-substituted benzamides, demonstrating the replacement of the N-methoxy-N-methyl group with larger and more complex amine structures. researchgate.netnih.gov In another example, 2-aminobenzamide (B116534) has been covalently attached to carboxylated multi-wall carbon nanotubes, forming an amide linkage with the nanotube surface, which represents a significant modification of the amide nitrogen substituent. researchgate.net Furthermore, complex heterocyclic groups, such as 4-methoxy-6-methylpyrimidine, can be attached to the amide nitrogen, leading to the synthesis of compounds like 4-amino-N-(4-methoxy-6-methylpyrimidin-2-yl) benzamide. zkginternational.com
The synthesis of polyfunctionalized derivatives involves incorporating multiple functional groups into the this compound structure. This approach allows for the creation of molecules with complex functionalities. For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide results in a molecule with amino, chloro, and methyl groups on the aromatic ring, in addition to the amide functionality. google.com
Further examples include the creation of 2-methoxybenzamide (B150088) derivatives designed as inhibitors of the Hedgehog signaling pathway, which often feature multiple substitutions on both the benzamide and other parts of the molecule. nih.gov The synthesis of 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide is another illustration of a polyfunctionalized derivative, combining halogen and alkyl substituents on different aromatic rings within the same molecule. researchgate.net
Synthesis as a Weinreb Amide Precursor
The N-methoxy-N-methylamide functional group is known in organic synthesis as a Weinreb amide. These amides are exceptionally useful precursors for the synthesis of ketones and aldehydes. sioc-journal.cnwisc.edu They react cleanly with organolithium or organomagnesium reagents to yield ketones, without the common side reaction of over-addition to form tertiary alcohols. wisc.edutcichemicals.com This stability is attributed to the formation of a stable metal-chelated intermediate. wisc.edu Weinreb amides can also be reduced by hydride reagents to furnish aldehydes. wisc.edu
A highly efficient method for preparing Weinreb amides, and thus applicable to the synthesis of this compound, is the direct conversion from carboxylic acids. This avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride.
One convenient method involves treating a sterically hindered carboxylic acid with methanesulfonyl chloride, triethylamine (B128534), and N,O-dimethylhydroxylamine. organic-chemistry.org This procedure generates a mixed anhydride of methanesulfonic acid, which activates the carboxylic acid for subsequent amidation. The reaction proceeds in good yields (59-88%) and is effective for both aromatic and aliphatic systems. organic-chemistry.org A significant advantage of this method is that the major byproduct can be easily removed under vacuum. organic-chemistry.org
| Carboxylic Acid Type | Reagents | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Sterically Hindered Aromatic and Aliphatic | Methanesulfonyl chloride, Triethylamine, N,O-dimethylhydroxylamine | THF | 0 °C | 59-88% | organic-chemistry.org |
Referenced Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-chloro-N,3-dimethylbenzamide |
| 2-amino-N-phenylbenzamide |
| 2-amino-5-chloro-N-phenylbenzamide |
| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide |
| N-[(2-pyrrolidinyl)methyl]-substituted benzamides |
| 2-aminobenzamide |
| 4-amino-N-(4-methoxy-6-methylpyrimidin-2-yl) benzamide |
| 2-methoxybenzamide |
| N,O-dimethylhydroxylamine |
| Methanesulfonyl chloride |
| Triethylamine |
| Ethyl acetoacetate |
| 2-aminothiazole |
Use of Activated Carboxylic Acid Derivatives
The synthesis of this compound from its parent carboxylic acid, 2-aminobenzoic acid, necessitates the activation of the carboxyl group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid is converted into a more reactive species, an activated carboxylic acid derivative. This strategy is a cornerstone of peptide synthesis and is widely applied to the formation of other amides, including Weinreb amides. koreascience.kr
A variety of coupling reagents are employed to generate these activated intermediates in situ. These reagents effectively transform the hydroxyl moiety of the carboxylic acid into a good leaving group, thereby promoting the amidation reaction. Common peptide coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions like racemization. nih.govnih.gov Other reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acyl-imidazolide intermediate. koreascience.kr
Another effective method for activating the carboxylic acid is through the formation of a mixed anhydride. This can be achieved by reacting the carboxylic acid with reagents like alkyl chloroformates (e.g., isobutyl chloroformate) or sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base. koreascience.krorganic-chemistry.org The resulting mixed anhydride is highly reactive towards the amine nucleophile. For instance, sterically hindered carboxylic acids can be efficiently converted to Weinreb amides using methanesulfonyl chloride and N,O-dimethylhydroxylamine. organic-chemistry.org The choice of activating agent can depend on factors such as the substrate's steric hindrance, the presence of other functional groups, cost, and desired reaction conditions.
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent/System | Intermediate Type | Key Features |
|---|---|---|
| EDC.HCl / HOBt | O-acylisourea / Active Ester | Widely used, suppresses racemization, water-soluble byproducts. nih.govnih.gov |
| CDI (1,1'-Carbonyldiimidazole) | Acyl-imidazolide | Effective, but can be sensitive to moisture. koreascience.kr |
| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Active Ester | High coupling efficiency, but can be expensive. koreascience.kr |
| Alkyl Chloroformates | Mixed Anhydride | Cost-effective, suitable for large-scale synthesis. koreascience.kr |
| Methanesulfonyl Chloride | Mixed Sulfonic Anhydride | Effective for sterically hindered acids. organic-chemistry.org |
One-Pot Synthetic Protocols for N-Methoxy-N-methyl Amides
A notable one-pot method involves the reaction of a carboxylic acid with triphenylphosphine (B44618) and trichloroacetonitrile (B146778) in a suitable solvent like dichloromethane. psu.edu This combination generates a reactive phosphonium (B103445) intermediate that activates the carboxylic acid. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride and a base, such as triethylamine, to the same pot leads to the formation of the desired Weinreb amide in high yield. psu.edu This process avoids the need to first isolate an acid chloride or other activated derivative.
Another strategy involves using different activating agents in a one-pot fashion. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported via a three-step, one-pot process starting from 2-amino-3-methylbenzoic acid, highlighting the efficiency of such protocols in producing functionalized benzamides. sioc-journal.cn These methods are generally applicable to a wide range of carboxylic acids, including aromatic and aliphatic variants. psu.edu The mild conditions and high efficiency make one-pot protocols particularly attractive for the synthesis of this compound.
Table 2: Example of a One-Pot Protocol for Weinreb Amide Synthesis
| Starting Material | Reagents | Solvent | Time | Yield | Reference |
|---|
Chemical Reactivity and Reaction Mechanisms
Reactivity Patterns of the Amide Linkage
The N-methoxy-N-methylamide, or Weinreb amide, is a key functional group that provides stability and controlled reactivity, particularly in reactions with strong nucleophiles. mychemblog.comorientjchem.org
A defining characteristic of the Weinreb amide is its reaction with organometallic reagents. wikipedia.org Upon nucleophilic attack at the carbonyl carbon, a stable five-membered cyclic tetrahedral intermediate is formed. mychemblog.comorientjchem.org This stability is attributed to the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.org This chelated intermediate is stable at low temperatures, preventing the typical collapse and subsequent over-addition that occurs with other acyl compounds like esters or acid chlorides. mychemblog.comwikipedia.org Once the reaction is complete, a quench with an aqueous acid workup breaks down the intermediate to yield the desired ketone. wikipedia.org
Due to the formation of the stable tetrahedral intermediate, the Weinreb amide moiety makes 2-amino-N-methoxy-N-methylbenzamide an excellent acylating agent for organolithium and Grignard reagents. orientjchem.orgresearchgate.net This allows for the clean synthesis of ketones in high yields without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgnih.gov The reaction involves the transfer of the acyl group from the benzamide (B126) to the organometallic nucleophile. orientjchem.org This method is highly valued in organic synthesis for its reliability and efficiency in producing ketones, which are versatile intermediates for further chemical transformations. wikipedia.orgnih.gov
When subjected to strong bases, the reactivity of benzamide derivatives can be influenced by other substituents on the aromatic ring. In related substituted benzamides, strong bases like cesium carbonate (Cs₂CO₃), potassium hydroxide (B78521) (KOH), or potassium tert-butoxide (KOtBu) can promote intramolecular reactions. nih.govacs.org For instance, in 2-fluoro-N-methylbenzamide, Cs₂CO₃ promotes a transition-metal-free SNAr reaction with another amide, followed by an intramolecular nucleophilic addition and dehydration to form a quinazolinone ring system. nih.govacs.org Using a strong base like KOH with such a substrate can also lead to side reactions, such as the formation of 2-hydroxy-N-methylbenzamide via SNAr reaction with the hydroxide ion. acs.org
Transformations Involving the Amino Group
The primary amino group on the benzene (B151609) ring is a versatile handle for a variety of chemical transformations, including the introduction of new functional groups and the construction of heterocyclic ring systems.
The aromatic amino group of this compound can undergo a wide range of derivatization reactions common to anilines. These reactions allow for the introduction of various functionalities to modify the compound's properties. Methods for derivatizing amino groups often involve acylation, such as with anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA), or alkylation. nih.govgoogle.com These derivatizations can enhance certain analytical properties or serve as a step in a larger synthetic sequence. google.comrsc.org
The 2-amino group is critically positioned to participate in cyclization reactions to form fused heterocyclic systems, most notably quinazolinones. researchgate.netnih.gov A highly efficient, oxidant- and metal-free method involves the reaction of 2-amino-N-methoxybenzamides with various aldehydes. rsc.org The reaction proceeds via a cascade of acid-promoted cyclocondensation and elimination. rsc.org In this process, the amino group attacks the aldehyde to form an imine, which then undergoes intramolecular cyclization with the adjacent Weinreb amide. The final step involves the elimination of N-methoxy-N-methylamine, yielding the stable quinazolinone ring. rsc.org This methodology is notable for its high yields and the formation of a non-toxic ester byproduct. rsc.org
The table below summarizes the synthesis of various 2-substituted quinazolin-4(3H)-ones from the reaction of this compound with different aldehydes, demonstrating the versatility of this reaction.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-quinazolin-4(3H)-one | 87 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 73 |
| 3 | 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one | 98 |
This data is sourced from supporting information for an article by The Royal Society of Chemistry and showcases the yields obtained for specific quinazolinone derivatives. rsc.org
This cyclization highlights the synthetic utility of this compound as a precursor to biologically relevant heterocyclic scaffolds. mdpi.comresearchgate.net
Aromatic Ring Functionalization and Transformations
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the strongly activating, ortho-, para-directing amino group (-NH2) and the deactivating, meta-directing N-methoxy-N-methylcarboxamide group (-CON(OCH3)CH3).
Electrophilic Aromatic Substitution Pathways
The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the benzene ring through resonance. This increases the nucleophilicity of the ring, particularly at the ortho and para positions. byjus.com Consequently, electrophiles are directed to these positions. However, the high reactivity of anilines can lead to challenges, such as over-reaction (e.g., polyhalogenation) and oxidative decomposition, especially under strong acidic conditions used for nitration or sulfonation. byjus.comlibretexts.org In acidic media, the amino group is protonated to form the anilinium ion (-NH3+), which is a strong deactivating, meta-directing group. byjus.com
Conversely, the N-methoxy-N-methylamide group is deactivating and meta-directing. This makes electrophilic substitution on the ring slower compared to unsubstituted benzene. libretexts.org In this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the para-position (C5) and to a lesser extent the ortho-position (C3) relative to the amino group. The position ortho to the amino group and meta to the amide (C3) and the position para to the amino group and meta to the amide (C5) are electronically favored. Steric hindrance from the adjacent amide group might reduce the reactivity of the C3 position.
Direct Friedel-Crafts reactions on this substrate are generally not feasible. The Lewis basicity of the amino group leads to complexation with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring towards substitution. libretexts.orgyoutube.com
Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is a powerful method for the synthesis of organolithium compounds, which are versatile intermediates in organic synthesis. numberanalytics.com This reaction involves treating an organic halide with an organolithium reagent, such as n-butyllithium, resulting in the exchange of the halogen for a lithium atom. numberanalytics.comwikipedia.org The reaction is a kinetically controlled process, and the rate of exchange typically follows the trend I > Br > Cl. wikipedia.orgharvard.edu
In the context of a halogenated derivative of this compound, such as a bromo-substituted version, halogen-lithium exchange can be facilitated and directed by the substituents on the ring. This is closely related to the concept of Directed ortho Metalation (DoM) . wikipedia.org In DoM, a Directed Metalation Group (DMG) coordinates to the lithium atom of the organolithium reagent, increasing the acidity of the ortho-protons and leading to regioselective deprotonation. wikipedia.orgbaranlab.org Both tertiary amides and amino groups can function as DMGs. wikipedia.orgorganic-chemistry.org
The N-methoxy-N-methylamide (Weinreb amide) moiety is a powerful DMG. acs.org In a scenario where a halogen is present on the ring, the amide group can direct a lithium-halogen exchange. For example, if a bromine atom were at the C3 position, the amide at C1 would direct the exchange. Competition between different DMGs determines the regioselectivity of the reaction. The relative directing ability of common DMGs has been established through competition experiments.
Table 1: Relative Directing Strength of Common Directed Metalation Groups (DMGs)
| Relative Strength | Functional Group |
|---|---|
| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, Oxazoline |
| Moderate | -OCH₃, -NR₂ |
| Weak | -F, -Cl |
This table presents a generalized hierarchy of DMG strength based on literature data. organic-chemistry.orgharvard.edu
Given that the amide group is a stronger DMG than the amino group, in a hypothetical 3-bromo-2-amino-N-methoxy-N-methylbenzamide, metalation or halogen-lithium exchange would be expected to be directed by the amide group.
Oxidation and Reduction Chemistry of the Aromatic System
Oxidation: The benzene ring itself is generally resistant to oxidation, especially by common oxidizing agents like potassium permanganate (B83412) (KMnO₄). pressbooks.publibretexts.orgopenstax.org However, the presence of activating substituents like the amino group can make the ring more susceptible to oxidative decomposition, particularly under harsh conditions. libretexts.org More commonly, oxidation reactions on substituted benzenes target the alkyl side chains at the benzylic position. libretexts.orgopenstax.orglibretexts.org Since this compound lacks an alkyl side chain, this type of reaction is not directly applicable. Oxidation of the aromatic ring itself to form phenols or quinones typically requires more specialized reagents or catalytic systems and can lead to ring-opening under vigorous conditions. ualberta.ca
Reduction: Reduction of the aromatic ring of benzene derivatives is also challenging and requires forcing conditions. libretexts.org Catalytic hydrogenation of a benzene ring to a cyclohexane (B81311) ring typically necessitates high pressures of hydrogen gas and potent catalysts like rhodium on carbon or platinum. pressbooks.publibretexts.orglumenlearning.com
A common method for the partial reduction of aromatic rings is the Birch reduction , which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. lumenlearning.comnumberanalytics.comyoutube.com This reaction reduces the benzene ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-donating groups, such as the amino group, direct the reduction to occur at the positions ortho and meta to them. Conversely, electron-withdrawing groups, like the amide, would result in the ipso and para carbons being reduced. In this compound, the presence of both types of groups would lead to a complex mixture of products.
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. chadsprep.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halide). youtube.comnih.gov The EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov
The parent molecule, this compound, is not a suitable substrate for SNAr. The amino group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. For an SNAr reaction to occur on a derivative of this compound, two conditions would need to be met:
A good leaving group (e.g., F, Cl, Br, I, NO₂) must be present on the ring.
Additional strong electron-withdrawing groups (e.g., nitro groups) would need to be strategically placed (ortho/para to the leaving group) to activate the ring sufficiently. chadsprep.comyoutube.com
For instance, if a fluorine atom (a good leaving group for SNAr) were at the C5 position and a nitro group at the C3 or C5 position, the ring would be activated for nucleophilic attack at the carbon bearing the fluorine. The reaction generally proceeds faster with fluoride (B91410) as the leaving group compared to other halogens, an effect attributed to the rate-determining step being the initial nucleophilic attack. youtube.comnih.gov
PhIO-Mediated Oxidation Reactions
Iodosylbenzene (PhIO) is a hypervalent iodine reagent used in various oxidative transformations. researchgate.net While direct PhIO-mediated oxidation on the aromatic ring of this compound is not well-documented, related transformations on similar structures have been reported. For example, a method has been developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides using a PhIO-mediated oxidation reaction. This process involves an intramolecular C-O bond formation.
Mechanistic Investigations of Key Reactions
Directed ortho-Metalation (DoM) and Halogen-Lithium Exchange: The mechanism of DoM involves the coordination of an organolithium reagent (like n-BuLi) to the heteroatom of the DMG. wikipedia.org This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and forming a stable ortho-lithiated intermediate. wikipedia.orgbaranlab.org The reaction is kinetically driven. The lithium-halogen exchange mechanism is thought to proceed through a similar pathway, potentially involving the formation of an intermediate "ate complex" where the halogen coordinates to the lithium reagent before the exchange occurs. wikipedia.orgharvard.edu Kinetic studies and the isolation of such complexes support this nucleophilic pathway. harvard.edu
Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is a two-step addition-elimination process. nih.gov
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate called a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups at the ortho and para positions.
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur in a single step, particularly when the ring is not strongly activated by electron-withdrawing groups. nih.gov
PhIO-Mediated Oxidation: For the reported oxidation of 2-aryloxybenzamides, a plausible mechanism involves the initial oxidation of the substrate by PhIO to form an oxonium intermediate. This is followed by an intramolecular nucleophilic attack from the amide's nitrogen to generate a six-membered intermediate. Subsequent elimination of iodobenzene (B50100) and deprotonation restores the amide group and yields the final hydroxylated product.
An Examination of the Chemical Reactivity of this compound
The chemical compound this compound, a derivative of benzamide, holds interest within the field of organic synthesis. Its reactivity is largely dictated by the interplay of its constituent functional groups: the aromatic amine, the N-methoxy-N-methylamide (commonly known as a Weinreb amide), and the benzene ring. While specific, in-depth studies on the reaction kinetics and mechanisms of this particular molecule are not extensively available in publicly accessible literature, a comprehensive understanding of its probable chemical behavior can be extrapolated from the well-documented reactivity of the Weinreb amide functional group.
This article will delve into the chemical reactivity and reaction mechanisms pertinent to this compound, with a focus on kinetic studies, isotopic labeling for mechanism elucidation, and the analysis of amide bond formation pathways. The discussion will be based on the general principles governing the reactions of N-methoxy-N-methylamides, providing a foundational understanding of the expected reactivity of the title compound.
The reactivity of this compound is centered on the N-methoxy-N-methylamide moiety. This functional group is renowned for its utility in the synthesis of ketones and aldehydes from carboxylic acid derivatives. The key to its unique reactivity is the formation of a stable tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.
Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For a compound like this compound, kinetic analysis would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). While specific kinetic data for this compound is not readily found, a hypothetical kinetic study of its reaction with a Grignard reagent to form a ketone illustrates the type of data that would be generated.
The reaction would likely exhibit pseudo-first-order kinetics with respect to the this compound when the Grignard reagent is in large excess. The rate law could be expressed as:
Rate = k[this compound]
where k is the pseudo-first-order rate constant. By measuring the rate at different temperatures, the activation energy (Ea) for the reaction could be determined using the Arrhenius equation.
Hypothetical Kinetic Data for the Reaction of this compound with a Grignard Reagent
| Temperature (K) | Pseudo-first-order rate constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |
|---|---|---|
| 273 | 0.005 | 138.6 |
| 283 | 0.015 | 46.2 |
| 293 | 0.040 | 17.3 |
This table demonstrates how kinetic data can provide valuable insights into the reaction's speed and its dependence on temperature.
Isotopic labeling is a powerful technique to trace the path of atoms through a reaction mechanism. In the context of this compound, labeling specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H) would provide unambiguous evidence for proposed mechanistic pathways.
For instance, in the reaction of a Weinreb amide with an organometallic reagent, the proposed mechanism involves the formation of a stable, five-membered chelated intermediate. wikipedia.orgmychemblog.comyoutube.com To verify this, the carbonyl oxygen could be labeled with ¹⁸O. If the ¹⁸O is retained in the final ketone product, it would support the formation of the stable tetrahedral intermediate that does not collapse until acidic workup. youtube.com
Another application would be to study the potential for ortho-C-H functionalization, where the Weinreb amide can act as a directing group. nih.gov Labeling the ortho-protons with deuterium (B1214612) (²H) would allow for the determination of whether these specific protons are involved in the rate-determining step of a metal-catalyzed C-H activation reaction.
The formation of the N-methoxy-N-methylamide bond in this compound itself is a critical reaction. This is typically achieved by reacting an activated derivative of 2-aminobenzoic acid (such as an acid chloride) with N,O-dimethylhydroxylamine. mychemblog.com
The reaction pathway involves the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of the activated 2-aminobenzoic acid derivative. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form the stable amide bond.
The stability of the resulting Weinreb amide is a key feature. In subsequent reactions, such as with organolithium or Grignard reagents, the N-methoxy-N-methylamide facilitates the formation of a ketone by preventing the common problem of over-addition that leads to tertiary alcohols. wikipedia.orgyoutube.com The mechanism involves the formation of a stable tetrahedral intermediate that is chelated by the methoxy group. This intermediate is stable at low temperatures and only collapses upon aqueous workup to yield the ketone. wikipedia.orgyoutube.com This controlled reactivity makes Weinreb amides valuable synthetic intermediates. orientjchem.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through various NMR experiments, it is possible to map the carbon framework and establish the connectivity between atoms.
¹H NMR Spectral Analysis for Structural Assignment
The ¹H NMR spectrum provides detailed information about the proton environments within a molecule. For 2-amino-N-methoxy-N-methylbenzamide, the spectrum is characterized by signals from the aromatic protons, the amino group protons, and the protons of the N-methoxy and N-methyl groups on the amide functionality.
A notable feature of ortho-substituted N-methoxy-N-methyl benzamides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond at room temperature. This phenomenon, due to steric hindrance from the ortho substituent, leads to the existence of distinct rotamers (rotational isomers). As a result, the signals for the N-methyl (-NCH₃) and N-methoxy (-OCH₃) protons, which would be expected as sharp singlets, often appear as broad humps or even multiple distinct signals. Variable temperature NMR studies on analogous compounds have shown that upon heating, these broad signals coalesce into sharp singlets as the rate of rotation around the C-N bond increases.
The aromatic region would display complex multiplet patterns corresponding to the four protons on the disubstituted benzene (B151609) ring. The chemical shifts and splitting patterns are dictated by the electronic effects of the amino (-NH₂) and amide (-CON(OCH₃)CH₃) groups and their coupling with adjacent protons. The protons of the primary amino group (-NH₂) would typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C₃-H to C₆-H) | 6.5 - 7.5 | Multiplets (m) | The precise shifts and coupling patterns depend on the specific electronic environment created by the substituents. |
| Amino (-NH₂) | 4.0 - 5.5 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent; protons are exchangeable with D₂O. |
| Methoxy (B1213986) (-OCH₃) | 3.3 - 3.7 | Broad Singlet (br s) or Singlet (s) | Often appears as a broad hump at room temperature due to the presence of rotamers. |
| N-Methyl (-NCH₃) | 3.0 - 3.5 | Broad Singlet (br s) or Singlet (s) | Often appears as a broad hump at room temperature due to the presence of rotamers. |
¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum would show resonances for the carbonyl carbon, the six aromatic carbons, and the two methyl carbons of the amide group.
The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum (168-172 ppm). The aromatic carbons exhibit signals in the range of 110-150 ppm, with the carbon attached to the amino group (C2) being significantly shielded and the carbon attached to the amide group (C1) being deshielded. The N-methyl and O-methyl carbons are found in the upfield region of the spectrum. Similar to the ¹H NMR, the signals for the N-methyl and O-methyl carbons can also appear broadened due to slow rotation around the C-N bond.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | 168 - 172 | The chemical shift is characteristic of an amide carbonyl group. |
| Aromatic (C1) | 120 - 130 | Attached to the amide group. |
| Aromatic (C2) | 145 - 155 | Attached to the amino group. |
| Aromatic (C3-C6) | 110 - 135 | Chemical shifts are influenced by the positions relative to the two substituents. |
| Methoxy (-OCH₃) | 60 - 62 | May be broadened at room temperature. |
| N-Methyl (-NCH₃) | 32 - 34 | May be broadened at room temperature. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, allowing for the sequential assignment of the signals around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. columbia.edu The HSQC spectrum would show correlations between each aromatic proton and its corresponding aromatic carbon, as well as correlations between the N-methyl protons and the N-methyl carbon, and the O-methyl protons and the O-methyl carbon. This is invaluable for assigning the carbon signals in the crowded aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for establishing connectivity across quaternary carbons (like the carbonyl carbon and C1/C2 of the aromatic ring) and heteroatoms. Key expected HMBC correlations would include:
Correlations from the N-methyl and O-methyl protons to the carbonyl carbon.
Correlations from the aromatic proton at C6 to the carbonyl carbon.
Correlations from the amino protons to the aromatic carbons at C2 and C3.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to several decimal places). This allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental formula. For this compound (C₉H₁₂N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value within a very narrow tolerance (e.g., ±5 ppm), providing strong evidence for the compound's identity and elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ |
| Theoretical Exact Mass ([M+H]⁺) | 181.09720 u |
| Expected Experimental Mass ([M+H]⁺) | 181.0972 ± 0.0009 u (for 5 ppm accuracy) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. umich.edu It is widely used for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture.
For the analysis of this compound, GC separates the compound from any impurities based on its volatility and interaction with the GC column stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. The retention time from the GC and the fragmentation pattern from the MS together allow for highly confident identification.
Due to the presence of the polar primary amino group, which can lead to poor peak shape and interactions with the GC column, derivatization is often required for the analysis of amino compounds. mdpi.com This process involves converting the polar -NH₂ group into a less polar, more volatile derivative, thereby improving the chromatographic performance and ensuring reliable analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile compounds like this compound. This method converts the analyte into gas-phase ions without significant fragmentation, providing a clear indication of the molecular mass. mtoz-biolabs.com
In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The high voltage applied to the capillary nebulizes the solution, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of protonated molecular ions [M+H]⁺. For this compound (C₉H₁₂N₂O₂), the expected monoisotopic mass is 180.090 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 181.098, corresponding to the protonated molecule. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of this parent ion, yielding structural information about the molecule. nih.govresearchgate.net
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Monoisotopic Mass | 180.090 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Primary Ion Observed | [M+H]⁺ |
| Expected m/z | 181.098 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy can confirm the presence of its key structural features.
The spectrum would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C=O stretch of the tertiary amide, C-N stretches, and vibrations associated with the aromatic ring. The presence of two distinct N-H stretching bands (symmetric and asymmetric) is a clear indicator of the primary amino group (-NH₂).
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3250 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretch | 2980 - 2850 |
| Amide Carbonyl (C=O) | Stretch | 1660 - 1630 |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |
| Amide C-N | Stretch | 1420 - 1350 |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com
| Crystallographic Parameter | Hypothetical Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~8.7 |
| b (Å) | ~9.3 |
| c (Å) | ~10.7 |
| β (°) ** | ~100 |
| Volume (ų) ** | ~855 |
| Z (Molecules per unit cell) | 4 |
Chromatographic Methods for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and quality control of this compound, various chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be highly effective for analyzing this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.
The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed method will show a single, sharp, and symmetrical peak for the pure compound. nih.govnih.gov This technique is sensitive enough to detect impurities at very low levels. researchgate.net
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array (DAD) at ~254 nm |
| Expected Retention Time | Dependent on exact conditions |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent).
As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The spots are typically visualized under UV light. The Retention Factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV lamp (254 nm) |
| Observation | Disappearance of starting material spots and appearance of a new product spot. |
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. Due to the polarity and relatively low volatility of this compound, direct GC analysis may be challenging. Polar analytes like amino acids often require a derivatization step, such as silylation, to increase their volatility and thermal stability before GC analysis. sigmaaldrich.commdpi.com
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to confirm its identity. sigmaaldrich.com To determine the reaction yield accurately, a known amount of an internal standard is added to the reaction mixture before analysis. The yield is then calculated by comparing the peak area of the derivatized product to that of the internal standard.
| Parameter | Typical Condition |
| Derivatization Reagent | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) |
| Column | Capillary column (e.g., SLB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in determining the thermal stability and phase behavior of chemical compounds. By subjecting a material to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide quantitative and qualitative data on physical and chemical changes.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. uni-siegen.deabo.fi This technique is crucial for determining the thermal stability of a compound. The process involves heating a sample at a constant rate and continuously recording its weight. A weight loss indicates decomposition, evaporation, or reduction, while a weight gain can suggest oxidation. eag.com The resulting TGA curve plots the percentage of weight loss against temperature, and its derivative (DTG curve) highlights the temperatures at which the most significant weight loss occurs.
For benzamide (B126) and its derivatives, TGA provides information on their stability and decomposition patterns. For instance, studies on benzamide show it is stable up to approximately 100°C, after which it begins to melt, followed by evaporation without degradation. researchgate.netresearchgate.net In the case of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), thermal decomposition was observed at higher temperatures, with an initial decomposition temperature ranging from 345°C to 402°C depending on the heating rate. semanticscholar.org The thermal stability of aqueous solutions of another related amine, 2-amino-2-methyl-1-propanol (AMP), has also been investigated using TGA to understand its behavior in industrial applications. elsevierpure.com
Table 1: Representative TGA Data for a Benzamide Derivative (ADMBA) at Various Heating Rates
| Heating Rate (°C/min) | Initial Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| 0.5 | 345 | 370 |
| 1.0 | 360 | 385 |
| 2.0 | 375 | 400 |
| 4.0 | 402 | 415 |
Note: This data is for 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) and is illustrative of the type of information obtained from TGA. semanticscholar.org
Differential Thermal Analysis (DTA) for Phase Transitions
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. uni-siegen.deeag.com This method is used to detect physical and chemical changes that involve a change in enthalpy, such as phase transitions (melting, crystallization), decomposition, and solid-state reactions. uni-siegen.deabo.fi An endothermic event, like melting, results in the sample temperature lagging behind the reference temperature, creating a valley in the DTA curve. Conversely, an exothermic event, such as crystallization or some decomposition processes, causes the sample temperature to exceed the reference temperature, resulting in a peak. uni-siegen.de
Table 2: Representative DTA Events for a Benzamide Compound
| Thermal Event | Temperature Range (°C) | Peak Type | Associated Mass Change (from TGA) |
| Melting | 120 - 130 | Endothermic | No |
| Evaporation/Decomposition | 200 - 300 | Endothermic | Yes |
| Recrystallization | >300 | Exothermic | No |
Note: This table provides a generalized representation of DTA data for a benzamide compound based on principles described in the cited sources. uni-siegen.deresearchgate.net
Advanced Characterization of Catalytic Systems Employing this compound or its Derivatives
When this compound or its derivatives are used as ligands to create catalysts, a suite of advanced analytical techniques is employed to characterize the resulting catalytic system. These methods provide a comprehensive understanding of the catalyst's structure, surface properties, and morphology, which are essential for correlating its physical characteristics with its catalytic performance.
X-ray Diffraction (XRD) for Catalyst Structure
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is fundamental in catalyst characterization for identifying the crystalline phases present, determining the size of the crystalline domains (crystallite size), and measuring the lattice parameters. In heterogeneous catalysis, XRD can confirm the formation of the desired catalytic species, monitor phase changes during catalyst preparation or use, and assess the dispersion of the active phase on a support. For instance, in the study of multi-metallic catalysts, XRD is used to identify the formation of different metal oxides and spinel phases, which can influence catalytic activity and stability. researchgate.net The crystal structures of various benzamide derivatives themselves have been determined using single-crystal XRD, providing detailed information on bond lengths and angles. researchgate.netmdpi.comnih.gov This foundational knowledge is crucial when these molecules are used as precursors or ligands in catalyst synthesis.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In catalysis, the surface composition is often more critical than the bulk composition, as the catalytic reactions occur at the surface. XPS can identify the oxidation states of metal centers in a catalyst and how they might change during a reaction. researchgate.net This information is vital for understanding the mechanism of a catalytic process and for identifying the active species.
Scanning Electron Microscopy (SEM) for Morphology
Table 3: Summary of Analytical Techniques for Catalyst Characterization
| Technique | Information Obtained | Relevance to Catalysis |
| X-ray Diffraction (XRD) | Crystalline phases, crystallite size, lattice parameters. researchgate.net | Determines the structure of the active phase and support, and monitors structural changes. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical (oxidation) states at the surface. researchgate.net | Identifies the nature of active sites and surface contaminants. researchgate.net |
| Scanning Electron Microscopy (SEM) | Surface topography, particle size, and morphology. researchgate.net | Visualizes catalyst structure, which impacts reactant accessibility and catalyst performance. researchgate.net |
BET Surface Area and Pore Size Measurements
An extensive search of scientific literature and chemical databases has been conducted to obtain data regarding the Brunauer-Emmett-Teller (BET) surface area and pore size measurements for the compound this compound. These analytical techniques are crucial for characterizing the physical properties of a solid material, providing insights into its surface chemistry and potential applications in areas such as catalysis and material science.
The BET method involves the physical adsorption of a gas, typically nitrogen, onto the surface of a material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, the specific surface area can be calculated. This information is vital for understanding a compound's potential for interaction with its environment.
Pore size measurements, often conducted concurrently with BET analysis, provide data on the volume, diameter, and distribution of pores within a material. This is particularly important for assessing a substance's capacity for hosting guest molecules or its performance in filtration and separation processes.
Despite a thorough review of available resources, no experimental data for the BET surface area or pore size distribution of this compound has been found. Therefore, it is not possible to provide specific research findings or data tables for this particular characterization.
Research Applications and Derivative Chemistry
Role as a Synthetic Intermediate in Complex Molecule Construction
The strategic placement of the amino group and the Weinreb amide on the benzene (B151609) ring makes 2-amino-N-methoxy-N-methylbenzamide a powerful building block in multi-step organic synthesis.
Precursor to Aldehyde and Ketone Functions in Organic Synthesis
The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a highly effective functional group for the synthesis of aldehydes and ketones. Its utility stems from its reaction with organometallic reagents to form a stable, metal-chelated tetrahedral intermediate. This intermediate is resistant to collapse and further addition of the organometallic reagent, thus preventing the common problem of over-addition that leads to the formation of tertiary alcohols.
When this compound is treated with Grignard or organolithium reagents, the Weinreb amide is cleanly converted into a ketone. The reaction is typically quenched with an aqueous acid workup to yield the final product. For example, reaction with an aryl lithium reagent can produce various 2-aminobenzophenones.
Alternatively, the Weinreb amide can be selectively reduced to an aldehyde using mild hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) at low temperatures or diisobutylaluminium hydride (DIBAL-H). The stability of the resulting N-methoxy-N-methylamine moiety allows for the isolation of the aldehyde without further reduction to the alcohol.
Synthesis of Carbonyls from this compound
| Reagent Type | Example Reagent | Resulting Functional Group | Key Feature |
|---|---|---|---|
| Organometallic (Grignard, Organolithium) | Phenylmagnesium bromide (PhMgBr) | Ketone (e.g., 2-aminobenzophenone) | Forms a stable chelated intermediate, preventing over-addition. |
| Hydride Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (e.g., 2-aminobenzaldehyde) | Mild reduction stops at the aldehyde stage without forming an alcohol. |
Building Block for Heterocyclic Compounds (e.g., Quinazolinones, Benzophenones)
The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocyclic compounds. The ortho-disposed amino and amide functionalities are key to its role as a precursor.
Benzophenones: As mentioned, the Weinreb amide functionality can be used to synthesize 2-aminobenzophenones by reacting this compound with aryl organometallic reagents. Current time information in Bangalore, IN. These resulting aminobenzophenones are themselves important intermediates in the synthesis of various pharmaceuticals and other complex molecules. Current time information in Bangalore, IN.
Quinazolinones: The 2-aminobenzamide (B116534) framework is a classic starting point for the construction of quinazolinone rings, which are prevalent in medicinal chemistry. epa.govwikipedia.org While direct cyclization methods often start from 2-aminobenzamide itself, intermediates derived from this compound can also be employed. For instance, the ketone synthesized via the Weinreb amide can undergo condensation and cyclization reactions with other reagents to form substituted quinazolinones. The amino group of the benzamide (B126) can react with various carbon sources, such as aldehydes or dimethyl sulfoxide (B87167) (DMSO) under oxidative conditions, to form the pyrimidine (B1678525) ring of the quinazolinone scaffold. epa.gov
Synthesis of Stereochemically Defined Organic Scaffolds
The Weinreb amide functionality of this compound can be exploited in stereoselective synthesis. The reaction of the amide with chiral organometallic nucleophiles allows for the creation of new stereocenters with a high degree of control. This approach is valuable for building complex, stereochemically defined molecular architectures. The resulting chiral ketones can then be used in subsequent stereoselective transformations, making this compound a useful starting point for the asymmetric synthesis of complex target molecules.
Intermediate in the Synthesis of Quinine (B1679958) Derivatives
The synthesis of quinine and its derivatives is a significant area of organic chemistry due to their historical and ongoing importance as antimalarial drugs. wikipedia.orgnih.govbibliotekanauki.pl While numerous synthetic routes to the quinoline (B57606) core of quinine have been developed, some strategies employ substituted aminobenzaldehydes or related precursors. nih.gov Although cited in chemical literature as a potential intermediate, detailed synthetic pathways for quinine derivatives that specifically utilize this compound are not widely documented in publicly available sources.
Applications in Catalysis Research
The reactivity of this compound and related structures makes them suitable substrates for exploring novel catalytic transformations, particularly those involving earth-abundant metals like manganese.
Substrate for Manganese(I)-Catalyzed Methoxymethylation Reactions
Manganese-catalyzed reactions, especially those involving C-H activation, have become an important area of research for sustainable chemistry. epa.govrsc.orgnih.govnih.gov These reactions offer atom-economical ways to form new carbon-carbon and carbon-heteroatom bonds. While manganese catalysis covers a wide range of transformations including alkylations and arylations, the specific application of a Manganese(I)-catalyzed methoxymethylation reaction using this compound as a substrate is a specialized topic. This type of reaction is noted within the context of developing new catalytic methodologies, but specific protocols and mechanistic studies involving this particular substrate are not detailed in the broader scientific literature.
Application in Palladium/Aluminum Cooperative Catalysis for Dealkoxylation
While specific literature detailing the use of this compound in palladium/aluminum cooperative catalysis for dealkoxylation is not prevalent, the reactivity of N-methoxy amides in palladium-catalyzed reactions is an area of significant investigation. N-methoxy amides are recognized as effective directing groups in C-H activation and annulation reactions. In palladium(II)-catalyzed annulations with arynes, the N-methoxy amide group serves as a bidentate directing group, facilitating ortho-C-H activation to form a palladacycle intermediate. nih.govnih.gov
Computational studies on the palladium(II)-catalyzed annulation of N-methoxy amides and arynes have elucidated the mechanism, showing that the pathway where the amide nitrogen acts as a directing group is energetically favorable. nih.gov This activation is a critical step that could precede a dealkoxylation event in a cooperative catalytic system. The typical role of a Lewis acidic co-catalyst like an aluminum species could be to activate the methoxy (B1213986) group, facilitating its cleavage. Although not explicitly demonstrated for this specific substrate, the established principles of palladium-catalyzed C-H functionalization of N-methoxy amides suggest its potential as a substrate in such advanced catalytic systems.
Role in Iron-Catalyzed N-S Coupling Reactions
The N-methoxy amide functionality is a key precursor for the generation of acyl nitrene intermediates under mild conditions, a property leveraged in iron-catalyzed coupling reactions. Research has demonstrated an efficient iron-catalyzed selective N=S coupling of N-methoxy arylamides and sulfoxides to synthesize N-acyl sulfoximines. rsc.orgresearchgate.net This transformation is significant as N-acyl sulfoximines are important structural motifs in pharmaceuticals and agrochemicals.
In this process, this compound can serve as the N-methoxy arylamide component. The reaction is typically catalyzed by an inexpensive and low-toxicity iron salt, such as iron(III) chloride (FeCl₃), and proceeds in the presence of a base like triethylamine (B128534) (Et₃N) under an air atmosphere. rsc.org The N-methoxy amide acts as an effective acyl nitrene precursor, which is then trapped by a sulfoxide to form the N=S bond. researchgate.net The reaction demonstrates high efficiency and tolerates a wide range of functional groups on both the arylamide and the sulfoxide.
A summary of typical reaction conditions for this transformation is presented below.
| Parameter | Condition |
| Catalyst | Iron(III) Chloride (FeCl₃) |
| Amide Substrate | N-methoxy arylamide (e.g., this compound) |
| Coupling Partner | Sulfoxide |
| Base | Triethylamine (Et₃N) |
| Atmosphere | Air |
| Temperature | 90 °C |
| Solvent | Tetrahydrofuran (THF) |
This methodology highlights the utility of the N-methoxy amide group as a versatile synthon, obviating the need for pre-functionalization of the coupling partners. rsc.org
Participation in Oxidative Amidation Catalyzed by Metal Hydrotalcites
Metal hydrotalcites and their derived mixed oxides have emerged as robust, recyclable heterogeneous catalysts for various organic transformations, including amidation reactions. While direct participation of this compound is not explicitly detailed, its structural components are relevant to reactions catalyzed by these materials. For instance, hydrotalcite-derived catalysts are effective in the oxidative amidation of aldehydes and the N-alkylation of amides.
One study reports the use of a cobalt/aluminum (Co/Al) hydrotalcite-derived catalyst for the oxidative coupling of benzaldehydes or benzylamines with N-substituted formamides. rsc.org The 2-amino group of our title compound is a key functional group that could, in principle, participate in similar coupling reactions. Furthermore, ruthenium-doped hydrotalcite has been successfully employed for the N-alkylation of benzamides with alcohols via a borrowing hydrogen pathway. nih.gov This catalyst is also capable of facilitating the dehydrogenative synthesis of quinazolinones directly from 2-aminobenzamide and an alcohol, a reaction for which this compound could be a suitable precursor after conversion of the Weinreb amide to a primary amide. nih.gov
These catalytic systems, summarized in the table below, demonstrate the potential of hydrotalcite-based catalysts for activating and transforming molecules with amine and amide functionalities.
| Catalytic System | Reactants | Product Type |
| Co/Al Hydrotalcite-Derived Catalyst | Benzaldehydes/Benzylamines + N-substituted formamides | Amides |
| Ru-Doped Hydrotalcite | Benzamides + Alcohols | N-alkylated amides |
| Ru-Doped Hydrotalcite | 2-Aminobenzamide + Alcohols | Quinazolinones |
The high efficiency, recyclability, and ability of these catalysts to work under relatively mild conditions make them attractive for the synthesis of complex amides and nitrogen-containing heterocycles from precursors like this compound.
Advanced Materials Science Research
The aromatic and functionalized nature of this compound and its derivatives makes them interesting building blocks for the development of advanced materials with tailored properties.
Development of Organic Materials with Specific Optical Properties (e.g., NLO materials)
Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and information processing. The design of these materials often involves creating molecules with a strong charge-transfer character, typically by incorporating electron-donating and electron-accepting groups within a conjugated system. The 2-aminobenzamide scaffold is a promising candidate for NLO materials.
Research into closely related structures, such as 2-aminobenzimidazole (B67599) derivatives, has provided insight into the potential of this class of compounds. mdpi.com In one study, N-arylation of 5-bromo-2-aminobenzimidazole was used to create a series of derivatives whose NLO properties were investigated using density functional theory (DFT) calculations. mdpi.com These studies revealed that the arrangement of donor (amino) and acceptor groups across the conjugated framework leads to significant NLO responses. The key parameters determining NLO activity are summarized below.
| NLO Property | Description |
| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an electric field. |
| First Hyperpolarizability (β) | The molecular coefficient that determines the second-order NLO response. |
| Second Hyperpolarizability (γ) | The molecular coefficient that determines the third-order NLO response. |
By analogy, derivatives of this compound, which feature the electron-donating amino group attached to a benzene ring, could be functionalized to create push-pull systems with substantial NLO properties. The versatility of the benzamide group allows for the introduction of various substituents to tune the electronic and optical characteristics of the final material.
Investigation of Benzamide Derivatives in Polymer Science
Benzamide derivatives are integral components in the field of polymer science, particularly in the synthesis of high-performance aromatic polyamides (aramids) and other functional polymers. The bifunctional nature of this compound—possessing a reactive primary amine and a latent carboxylic acid functionality (the Weinreb amide)—positions it as a potential monomer for polymerization.
Theoretically, this compound could be incorporated into polymer chains through several synthetic routes:
Polycondensation via the Amino Group: The primary amino group can react with difunctional acyl chlorides or anhydrides (such as terephthaloyl chloride or maleic anhydride) to form polyamides or polyimides. The pendant N-methoxy-N-methylbenzamide group would then provide sites for further modification along the polymer backbone.
Conversion to an Aminocarboxylic Acid Monomer: The N-methoxy-N-methylamide can be hydrolyzed back to a carboxylic acid. The resulting 2-aminobenzoic acid derivative could then undergo self-condensation or be co-polymerized with other monomers to form aromatic polyamides.
The inclusion of the benzamide moiety imparts desirable properties to polymers, such as thermal stability, mechanical strength, and chemical resistance, which are characteristic of aramids.
Incorporation into Functional Chemical Probes
Benzamide derivatives are widely used in medicinal chemistry and chemical biology as scaffolds for designing functional molecules, including enzyme inhibitors and chemical probes. These probes are essential tools for studying biological processes, identifying protein targets, and elucidating mechanisms of action.
A notable application is the development of photoreactive benzamide-based probes for studying histone deacetylases (HDACs), which are important epigenetic regulators and therapeutic targets. nih.gov In this context, researchers have synthesized benzamide probes containing photoreactive groups (e.g., azido (B1232118) groups) and tags for detection or enrichment (e.g., biotin). nih.gov The general design of such a probe involves:
A binding moiety (the benzamide scaffold) that targets the active site of the enzyme.
A photoreactive group (e.g., an aryl azide) that forms a covalent bond with the target protein upon UV irradiation.
A handle (e.g., an alkyne) for attaching a reporter tag via click chemistry.
These probes allow for photoaffinity labeling experiments, where the probe is incubated with a biological sample, irradiated to induce covalent crosslinking to its target protein, and subsequently detected or isolated for analysis. This approach has been successfully used to map the binding sites of HDACs and understand how inhibitors interact with these enzymes in a cellular context. nih.gov The versatility of the benzamide scaffold makes it an excellent starting point for creating such sophisticated chemical tools.
Future Research Trajectories
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms involving 2-amino-N-methoxy-N-methylbenzamide is crucial for optimizing existing transformations and discovering new ones. Future research should employ advanced spectroscopic techniques, kinetic studies, and computational modeling to elucidate the intricate details of reaction pathways. Investigating the role of the N-methoxy-N-methylamide group (Weinreb amide) in directing reaction outcomes and stabilizing intermediates will be of particular importance. Such studies could reveal subtle electronic and steric effects that govern reactivity, enabling more precise control over product formation.
Structure-Reactivity Relationship Studies for Rational Design
Systematic studies on the structure-reactivity relationships of this compound derivatives will be instrumental in the rational design of new molecules with tailored properties. By methodically altering substituents on the aromatic ring and observing the resulting changes in reactivity, researchers can develop predictive models. nih.gov This approach will facilitate the design of new reagents, intermediates, and potentially biologically active compounds with enhanced efficacy and selectivity. For example, investigating the impact of electron-donating or electron-withdrawing groups on the reactivity of the amino or amide functionalities could lead to the development of highly specialized synthetic tools. nih.gov
Integration with Advanced Computational Design Principles
The integration of computational chemistry with experimental work offers a powerful synergy for accelerating research. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. mdpi.com This in silico approach can guide experimental design by identifying promising synthetic targets and reaction conditions, thereby reducing the need for extensive empirical screening. Future research will likely see an increased reliance on computational modeling to design novel catalysts and materials based on the 2-aminobenzamide (B116534) scaffold.
Expansion into Materials Science and Supramolecular Chemistry Research
The potential of this compound and its derivatives in the fields of materials science and supramolecular chemistry remains largely untapped. The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of well-ordered supramolecular assemblies. Future investigations could explore the synthesis of polymers and coordination complexes incorporating this scaffold, potentially leading to new materials with interesting optical, electronic, or mechanical properties. The self-assembly of designed derivatives could also be harnessed to create novel gels, liquid crystals, or porous materials.
Elucidation of Novel Chemical Interactions and Transformations
Beyond its established reactivity, there is a vast potential for discovering novel chemical transformations involving this compound. Exploring its behavior under unconventional reaction conditions, such as photochemical or electrochemical activation, could unveil new reaction pathways. wikipedia.org Furthermore, its interaction with a wider range of reagents and catalysts may lead to the discovery of unexpected cyclization, rearrangement, or functional group interconversion reactions. evitachem.comresearchgate.net Such fundamental discoveries would not only expand the synthetic utility of this versatile compound but also contribute to the broader understanding of chemical reactivity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-amino-N-methoxy-N-methylbenzamide, and how can reaction conditions be optimized for yield and safety?
- Methodological Answer : Multi-step synthesis typically involves coupling 2-aminobenzoic acid derivatives with N-methoxy-N-methylamine reagents under controlled conditions. For example, acylation using pivaloyl chloride or benzoyl chloride in dichloromethane with sodium carbonate as a base can yield intermediates . Optimization includes maintaining alkaline conditions (pH ~8–9) during benzoylation to minimize side reactions and using low-temperature stirring to control exothermic processes. Hazard analysis (e.g., decomposition risks of intermediates) and Ames testing for mutagenicity should precede scaling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- NMR : ¹H NMR resolves methoxy (δ 3.2–3.5 ppm) and methylamide (δ 3.0–3.3 ppm) protons, while ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and aromatic carbons .
- Near-Infrared (NIR) : Detects hydrogen bonding between amide groups and solvents (e.g., CCl₄) by analyzing overtone and combination bands .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the electronic properties and biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G++(d,p) to compute frontier molecular orbitals (FMOs), electrostatic potential (MEP), and chemical reactivity descriptors (e.g., HOMO-LUMO gap, electronegativity) . These parameters correlate with experimental NMR/IR data and predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Employ software like AutoDock Vina to model interactions with target proteins (e.g., Tankyrase-1/2 for anticancer activity). Docking scores and binding poses guide SAR studies .
Q. What crystallographic strategies are optimal for resolving the structure of this compound, particularly using software like SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via slow evaporation.
- SHELX Refinement : Apply SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key steps include:
- Assigning anisotropic displacement parameters for non-H atoms.
- Modeling hydrogen bonds (e.g., N-H⋯O) using geometric restraints.
- Validating with R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental FT-IR/NMR with DFT-simulated spectra (e.g., using Gaussian). Adjust basis sets (e.g., 6-311++G(d,p)) to improve agreement.
- Error Analysis : Check for solvent effects in calculations (e.g., PCM model for polar solvents) or crystal packing distortions in XRD data. Use SHELX's TWIN/BASF commands to refine twinned crystals .
Q. What precautions are necessary when handling intermediates with mutagenic potential during the synthesis of benzamide derivatives?
- Methodological Answer :
- Risk Assessment : Conduct Ames II testing for mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride but requires precautions).
- Safety Protocols : Use fume hoods, double gloves, and sealed reactors for mutagenic intermediates. Store thermally unstable compounds at –20°C and avoid prolonged light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
